(2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid
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Overview
Description
(2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its two phenylcarbamoyloxy groups attached to the succinic acid backbone, making it an important intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid typically involves the reaction of (2R,3R)-tartaric acid with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and the reaction is monitored continuously. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield (2R,3R)-tartaric acid and phenylcarbamic acid.
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Substitution: The phenylcarbamoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: (2R,3R)-tartaric acid and phenylcarbamic acid.
Oxidation: Oxo derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid exerts its effects involves its interaction with specific molecular targets. The phenylcarbamoyloxy groups can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, influencing their activity. The succinic acid backbone provides additional binding sites, enhancing the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
(2R,3R)-tartaric acid: A precursor in the synthesis of (2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid.
(2S,3S)-2,3-bis(phenylcarbamoyloxy) succinic acid: An enantiomer with different stereochemistry.
(2R,3R)-2,3-butanediol: Another chiral compound used in similar applications.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of phenylcarbamoyloxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
145943-92-6 |
---|---|
Molecular Formula |
C18H16N2O8 |
Molecular Weight |
0 |
Synonyms |
(2R,3R)-2,3-bis(phenylcarbamoyloxy) succinic acid |
Origin of Product |
United States |
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